molecular formula C18H16ClN3O5 B14990945 2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B14990945
M. Wt: 389.8 g/mol
InChI Key: POIDEKAZGYUWTK-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a chlorophenoxy group, a dimethoxyphenyl group, and an oxadiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 2-chlorophenol, is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2-chlorophenoxy)acetyl chloride.

    Formation of the Oxadiazole Ring: The intermediate is then reacted with 3,4-dimethoxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.

    Final Coupling Reaction: The resulting oxadiazole intermediate is then coupled with acetamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the oxadiazole and dimethoxyphenyl groups, resulting in different chemical properties.

    N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide: Lacks the chlorophenoxy group, affecting its reactivity and applications.

Uniqueness

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16ClN3O5

Molecular Weight

389.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H16ClN3O5/c1-24-14-8-7-11(9-15(14)25-2)17-18(22-27-21-17)20-16(23)10-26-13-6-4-3-5-12(13)19/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

POIDEKAZGYUWTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3Cl)OC

Origin of Product

United States

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